Cas no 149685-89-2 (2-Quinoxalinecarbonitrile,3-[4-(2-propen-1-yl)-1-piperazinyl]-)
149685-89-2 structure
Product Name:2-Quinoxalinecarbonitrile,3-[4-(2-propen-1-yl)-1-piperazinyl]-
CAS-nummer:149685-89-2
MF:C16H17N5
MW:279.339682340622
CID:149709
PubChem ID:3073499
Update Time:2025-04-19
2-Quinoxalinecarbonitrile,3-[4-(2-propen-1-yl)-1-piperazinyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Quinoxalinecarbonitrile,3-[4-(2-propen-1-yl)-1-piperazinyl]-
- 3-(4-prop-1-en-2-ylpiperazin-1-yl)quinoxaline-2-carbonitrile
- 3-(4-PROP-2-EN-1-YLPIPERAZIN-1-YL)QUINOXALINE-2-CARBONITRILE
- 3-[4-(prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile
- 3-[4-(2-Propen-1-yl)-1-piperazinyl]-2-quinoxalinecarbonitrile
- VC 605
- 2-Quinoxalinecarbonitrile, 3-(4-(2-propenyl)-1-piperazinyl)-
- DTXSID40933702
- 149685-89-2
- VC-605
- CHEMBL90769
- Tocris-0666
- 3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile
- Q27195262
- 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile
- NCGC00024718-02
- AKOS040759398
- Biomol-NT_000086
- BPBio1_001085
- BDBM50045582
- 3-(4-prop-2-en-1-ylpiperazin-1-yl)quinox
- CHEBI:114186
- PD071083
- BCP33048
- 3-(4-(2-Propenyl)-1-piperazinyl)-2-quinoxalinecarbonitrile
- NCGC00024718-01
- BRD-K38370968-103-01-0
- 3-AQC
- BRD-K38370968-001-01-6
- SCHEMBL7373847
- 3-(4-prop-2-enyl-1-piperazinyl)-2-quinoxalinecarbonitrile
- 3-(4-Allyl-piperazin-1-yl)-quinoxaline-2-carbonitrile
-
- Inchi: 1S/C16H17N5/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16/h2-6H,1,7-11H2
- InChI-sleutel: IDOXKFDPDOIUMG-UHFFFAOYSA-N
- LACHT: N1(CC=C)CCN(C2C(C#N)=NC3C=CC=CC=3N=2)CC1
Berekende eigenschappen
- Exacte massa: 279.14861
- Monoisotopische massa: 279.148396
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 406
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 56
- XLogP3: 2.2
Experimentele eigenschappen
- Dichtheid: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 471.4°C at 760 mmHg
- Vlampunt: 238.9°C
- Brekindex: 1.658
- Oplosbaarheid: 微溶 (3.1 g/L) (25 ºC),
- PSA: 56.05
2-Quinoxalinecarbonitrile,3-[4-(2-propen-1-yl)-1-piperazinyl]- Gerelateerde literatuur
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
149685-89-2 (2-Quinoxalinecarbonitrile,3-[4-(2-propen-1-yl)-1-piperazinyl]-) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
CN Leverancier
Reagentie
Beyond Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Reagentie
SunaTech Inc.
Goudlid
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
CN Leverancier
Bulk